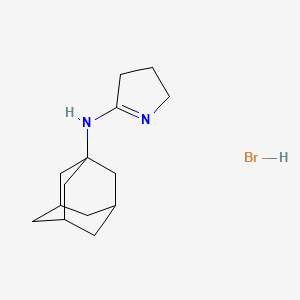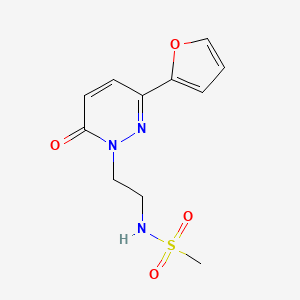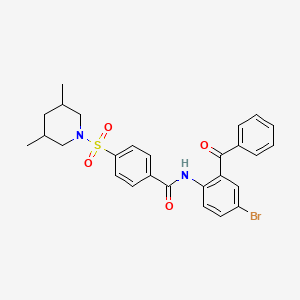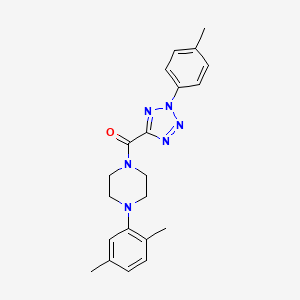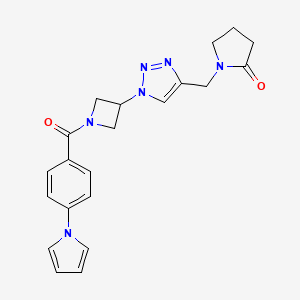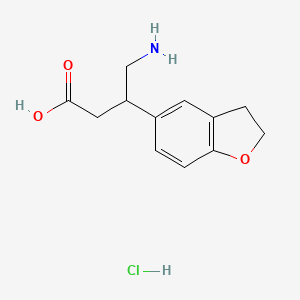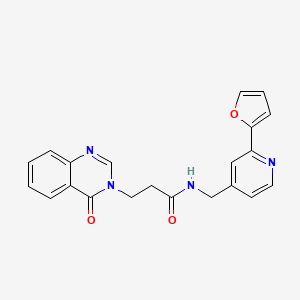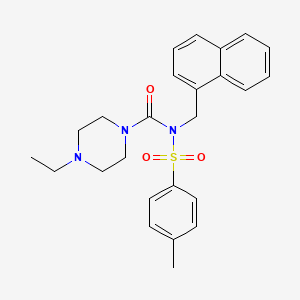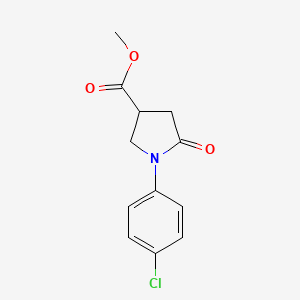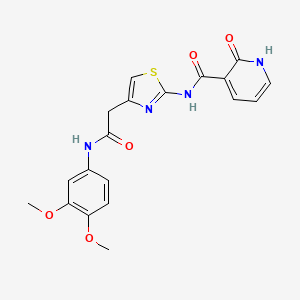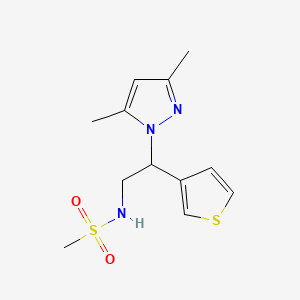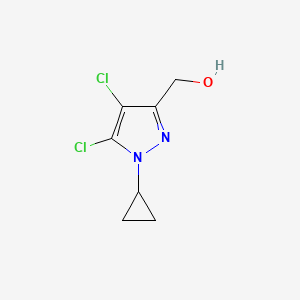
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol, also known as 4,5-DCPP, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 4,5-DCPP has been studied for its potential uses in a variety of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- Ultrasonic-Promoted Synthesis : Ultrasonics has been used to synthesize derivatives of (4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol. This method offers advantages such as shorter reaction times and good yields (Trilleras et al., 2013).
Antimicrobial and Analgesic Activity
- Antimicrobial and Analgesic Properties : Certain derivatives have shown pronounced antimicrobial and analgesic activities. Molecular docking studies also indicate a high receptor affinity for these compounds (Jayanna et al., 2013).
Structural Characterization
- Crystallography Studies : The structural characterization of certain derivatives has been achieved through crystallography, providing insights into their molecular geometry (Fu-Rong Li et al., 2012).
Anticancer and Antimicrobial Agents
- Potential as Anticancer Agents : Some derivatives have demonstrated potential as anticancer agents. They have been studied for their in vitro antibacterial and antifungal activities, showing effectiveness against pathogenic strains (Kanubhai D. Katariya et al., 2021).
Novel Synthesis Methods
- Innovative Synthesis Techniques : New methods for synthesizing derivatives have been developed, involving Knoevenagel/Michael/aldol reactions. These techniques contribute to the expansion of available compounds in this chemical class (Hote & Lokhande, 2014).
Antiinflammatory and Antibacterial Properties
- Use in Antiinflammatory and Antibacterial Applications : Microwave-assisted synthesis of derivatives has led to compounds with significant in vivo antiinflammatory and potent antibacterial activities. Molecular docking studies suggest their potential utility in antiinflammatory applications (Ravula et al., 2016).
Cytotoxicity Studies
- Cytotoxicity in Human Leukocytes : Some derivatives have shown significant cytotoxicity in human leukocytes at higher concentrations. This highlights the potential biological impacts of these compounds (Bonacorso et al., 2016).
Crystal Synthesis and Characterization
- Crystal Growth and Stability Analysis : The synthesis and characterization of pyrazole derivatives have involved studies on crystal stability and decomposition. This research has implications for the use of these compounds in various applications (Vyas et al., 2012).
Antimicrobial and Anticancer Activities
- Evaluation as Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, with some showing higher activity than standard drugs. This research highlights the therapeutic potential of these compounds (Hafez et al., 2016).
Chemical Synthesis and Bioactivity
- Novel Derivatives and Bioactivity : The synthesis of novel quinoline derivatives containing pyrazoline and pyridine analogues has been explored. These compounds have been tested for antibacterial, antifungal, and cytotoxic activities, providing valuable information for drug development (Desai et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4,5-dichloro-1-cyclopropylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c8-6-5(3-12)10-11(7(6)9)4-1-2-4/h4,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERFVSZHVPKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C(=N2)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)
